molecular formula C19H21NO3S B6421939 Ethyl 2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 52535-70-3

Ethyl 2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B6421939
CAS No.: 52535-70-3
M. Wt: 343.4 g/mol
InChI Key: OREHHZRQOREYNN-UHFFFAOYSA-N
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Description

Ethyl 2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a bicyclic thiophene derivative featuring a tetrahydrobenzothiophene core substituted with an ethyl ester group at position 3 and a 4-methylbenzoylamino moiety at position 2.

Key structural attributes of this compound class include:

  • Tetrahydrobenzothiophene backbone: A partially saturated six-membered ring fused to a thiophene, enhancing conformational flexibility compared to fully aromatic systems.
  • Ethyl ester group: Provides hydrophobicity and influences reactivity in further derivatization.
  • Acylated amino substituent: The 4-methylbenzoyl group modulates electronic and steric properties, impacting solubility and intermolecular interactions.

Properties

IUPAC Name

ethyl 2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3S/c1-3-23-19(22)16-14-6-4-5-7-15(14)24-18(16)20-17(21)13-10-8-12(2)9-11-13/h8-11H,3-7H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OREHHZRQOREYNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501132017
Record name Ethyl 4,5,6,7-tetrahydro-2-[(4-methylbenzoyl)amino]benzo[b]thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501132017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52535-70-3
Record name Ethyl 4,5,6,7-tetrahydro-2-[(4-methylbenzoyl)amino]benzo[b]thiophene-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52535-70-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4,5,6,7-tetrahydro-2-[(4-methylbenzoyl)amino]benzo[b]thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501132017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Friedel-Crafts Acylation

The acylation of the amino group on the benzothiophene core is typically conducted under Friedel-Crafts conditions. Aluminum chloride (AlCl₃) serves as the Lewis acid catalyst, facilitating the electrophilic substitution of the acyl group onto the aromatic ring. A representative procedure involves:

  • Dissolving ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate in anhydrous dichloromethane.

  • Adding 4-methylbenzoyl chloride dropwise at 0°C under nitrogen atmosphere.

  • Introducing AlCl₃ gradually to maintain a temperature below 10°C.

  • Stirring the mixture at room temperature for 12–24 hours.

This method achieves yields of 70–85% but requires rigorous exclusion of moisture to prevent catalyst deactivation.

Alternative Catalytic Systems

Recent advancements explore heterogeneous catalysts such as zeolites or ionic liquids to improve recyclability and reduce waste. For instance, sulfonic acid-functionalized silica nanoparticles have demonstrated comparable efficacy to AlCl₃ while enabling catalyst recovery via filtration.

Purification and Isolation Techniques

Recrystallization

Crude products are often purified via recrystallization using ethanol or ethyl acetate. Ethanol-water mixtures (3:1 v/v) yield colorless crystals with >95% purity, as confirmed by melting point analysis (383 K) and HPLC.

Chromatographic Methods

Industrial-scale production employs flash chromatography on silica gel (60–120 mesh) with gradient elution (hexane:ethyl acetate, 4:1 to 1:1) to isolate the target compound. This method resolves by-products such as unreacted acyl chloride or diacylated derivatives.

Industrial-Scale Synthesis

Large-scale manufacturing prioritizes continuous flow reactors to enhance heat transfer and mixing efficiency. A patented protocol describes:

  • Pumping the benzothiophene precursor and 4-methylbenzoyl chloride into a tubular reactor packed with AlCl₃-coated beads.

  • Maintaining a residence time of 30 minutes at 25°C.

  • Directing the effluent into a crystallization unit for continuous product isolation.

This approach achieves a throughput of 50 kg/day with a space-time yield of 0.8 g/L·h.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.75 (d, J = 8.0 Hz, 2H, Ar-H), 7.30 (d, J = 8.0 Hz, 2H, Ar-H), 4.25 (q, J = 7.1 Hz, 2H, OCH₂), 2.90–2.70 (m, 4H, CH₂), 2.40 (s, 3H, CH₃), 1.80–1.60 (m, 4H, CH₂), 1.32 (t, J = 7.1 Hz, 3H, CH₃).

  • IR (KBr): 1735 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=O amide), 1540 cm⁻¹ (C-N stretch).

Purity Assessment

Batch consistency is verified using reversed-phase HPLC (C18 column, acetonitrile:water 65:35, 1.0 mL/min). The target compound elutes at 12.3 minutes with a purity of 99.2±0.3%.

Comparative Analysis of Synthesis Methods

MethodCatalystSolventTemperature (°C)Yield (%)Purity (%)
Friedel-CraftsAlCl₃CH₂Cl₂258295
Silica-SO₃HSulfonic silicaToluene407897
Continuous FlowAlCl₃ beadsCH₂Cl₂258599

Challenges and Optimization Strategies

By-Product Formation

Diacylation (2–5% yield) occurs due to excess acyl chloride. This is mitigated by:

  • Using a 1.1:1 molar ratio of acyl chloride to amine.

  • Quenching the reaction with ice-cold water after 12 hours.

Catalyst Recycling

Ionic liquid catalysts (e.g., [BMIM][HSO₄]) enable reuse for 5 cycles without significant activity loss, reducing costs by 40% .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions mentioned above often require specific reagents and conditions:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Research indicates that compounds structurally related to ethyl 2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate exhibit significant anticancer properties. Studies have shown that derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. For instance, the benzothiophene moiety is known for its ability to interact with various biological targets involved in cancer progression.

1.2 Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against a range of pathogens. Its efficacy against both Gram-positive and Gram-negative bacteria suggests potential use in developing new antibiotics. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

1.3 Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of this compound. It has been suggested that it may help in mitigating neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells. This application is particularly relevant in the context of diseases like Alzheimer’s and Parkinson’s.

Materials Science

2.1 Polymer Synthesis
this compound can serve as a monomer in the synthesis of novel polymers with tailored properties. These polymers may exhibit enhanced thermal stability and mechanical strength, making them suitable for various industrial applications.

2.2 Photovoltaic Applications
The compound's electronic properties make it a candidate for use in organic photovoltaics (OPVs). Its ability to absorb light and convert it into electrical energy can be harnessed to improve the efficiency of solar cells.

Research Tool

3.1 Chemical Probes
In biochemical research, this compound can act as a chemical probe to study specific biological pathways. Its selective binding to target proteins allows researchers to elucidate mechanisms of action in cellular processes.

3.2 Structure-Activity Relationship Studies
The compound provides a framework for structure-activity relationship (SAR) studies aimed at optimizing drug candidates. By modifying its structure, researchers can identify key functional groups responsible for biological activity.

Case Studies and Research Findings

Study TitleFocusFindings
"Anticancer Potential of Benzothiophene Derivatives"Investigated various derivatives including this compoundDemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in low micromolar range
"Synthesis and Characterization of Novel Polymers from Benzothiophene Monomers"Explored polymerization techniques using the compoundResulted in polymers with enhanced thermal stability compared to traditional materials
"Neuroprotective Effects of Benzothiophene Compounds"Evaluated protective effects on neuronal cultures exposed to oxidative stressShowed reduced apoptosis rates and improved cell viability

Mechanism of Action

The mechanism of action of Ethyl 2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Electron-withdrawing groups (e.g., bromo in ) or bulky substituents may reduce reaction yields due to steric hindrance.
  • Methoxy groups (e.g., in compound 43 ) enhance solubility in organic solvents, facilitating higher yields.

Structural and Spectroscopic Comparisons

NMR Data
Compound Substituent 1H NMR (δ, ppm) Highlights 13C NMR (δ, ppm) Highlights Reference
3,4-Dimethoxybenzoyl (43) 3.75 (s, 6H, OCH3), 7.05–7.45 (aromatic CH) 167.5 (ester C=O), 152.1 (methoxy C)
Benzoyl (15) 1.25 (t, CH2CH3), 12.00 (s, NH) 165.8 (amide C=O), 138.2 (aromatic C)
4-Hydroxybenzoyl (6o) 1.25 (t, CH2CH3), 7.40–7.45 (aromatic CH) 168.2 (ester C=O), 160.1 (phenolic C-OH)

Key Observations :

  • Methoxy groups in compound 43 produce distinct singlets at δ 3.75 ppm.
  • Amide protons (NH) resonate downfield (δ ~12.00 ppm) due to hydrogen bonding .
Crystallographic Features
  • Benzoyl derivative :
    • Dihedral angle between tetrahydrobenzothiophene and benzoyl groups: 8.13°.
    • Intramolecular N–H⋯O hydrogen bond forms an S(6) ring motif .
  • Pyridine-4-carboxamide derivative :
    • Disorder in cyclohexane ring and ester side chain (occupancy ratio 0.69:0.31).
    • Intermolecular C–H⋯O interactions stabilize crystal packing.
Antioxidant and Antimicrobial Activities
Compound Substituent Biological Activity IC50/EC50 (μM) Reference
Ethyl 2-(2-cyano-3-arylacrylamido) derivatives DPPH radical scavenging (antioxidant) 12.5–45.8
Schiff base metal complexes (Mn, Co, Ni, Cu, Zn) Antibacterial (E. coli, S. aureus) 25–100 μg/mL

Key Observations :

  • Cyanoacrylamide derivatives exhibit moderate antioxidant activity, influenced by aryl substituent electronics .
  • Metal complexes (e.g., Cu(II)) show enhanced antibacterial efficacy due to improved membrane permeability .

Biological Activity

Ethyl 2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (CAS No. 52535-70-3) is a complex organic compound notable for its unique benzothiophene core structure. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the following features:

  • IUPAC Name : this compound
  • Molecular Formula : C19H21NO3S
  • Molecular Weight : 345.44 g/mol

The compound exhibits a variety of functional groups that contribute to its reactivity and biological interactions.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within biological systems. The mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It may bind to receptors and modulate their activity, influencing cellular responses.
  • Antioxidant Activity : The compound's structure allows it to scavenge free radicals, reducing oxidative stress in cells.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi. For example:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

These findings suggest the potential utility of this compound in developing new antimicrobial agents.

Anti-inflammatory Properties

This compound has also been investigated for its anti-inflammatory effects. In animal models of inflammation, the compound significantly reduced markers such as:

  • Tumor Necrosis Factor-alpha (TNF-α)
  • Interleukin-6 (IL-6)

This suggests a potential role in treating inflammatory diseases.

Anticancer Activity

Preliminary studies have shown that this compound may possess anticancer properties. It has been evaluated against various cancer cell lines:

Cancer Cell LineIC50 (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)25

The results indicate that this compound can inhibit cell proliferation and induce apoptosis in cancer cells.

Case Studies

  • Study on Antimicrobial Efficacy : A recent study published in Bollettino Chimico Farmaceutico highlighted the antimicrobial efficacy of several benzothiophene derivatives including this compound against resistant strains of bacteria .
  • Anti-inflammatory Research : Research conducted by MDPI demonstrated that this compound significantly reduced inflammation in a carrageenan-induced paw edema model in rats .
  • Anticancer Potential : A study reported in ResearchGate evaluated the cytotoxic effects of this compound on various cancer cell lines and found promising results indicating its potential as an anticancer agent .

Q & A

What are the recommended synthetic routes for preparing Ethyl 2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, and how can purity be optimized?

Basic Synthesis Methodology
The compound is synthesized via acylation of ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate with 4-methylbenzoyl chloride in chloroform under reflux (9 hours). Purification involves solvent removal and recrystallization from ethanol to yield colorless prisms . For analogous derivatives, benzoylisothiocyanate in 1,4-dioxane at room temperature is also effective, followed by isolation via ice/water precipitation . Purity optimization requires HPLC monitoring (≥98%) and controlled recrystallization conditions to minimize impurities .

How can crystallographic techniques resolve positional disorder in the cyclohexene ring of this compound?

Advanced Structural Analysis
Positional disorder in methylene groups (e.g., in the cyclohexene ring) is resolved using SHELXL97 with the EADP instruction to refine anisotropic displacement parameters for disordered atoms. Site occupation factors (e.g., 0.641:0.359) are determined via iterative least-squares refinement. Hydrogen atoms are positioned geometrically and refined with riding models . For visualization, ORTEP-3 or WinGX is recommended to validate disorder models and electron density maps .

What methodological approaches are used to analyze intramolecular hydrogen bonding and its impact on molecular conformation?

Intermediate Hydrogen Bonding Analysis
Intramolecular N–H···O hydrogen bonds form S(6) ring motifs, as identified using graph set analysis (Bernstein et al., 1995). Dihedral angles between the benzothiophene core and substituents (e.g., 8.13° between rings A and B) are calculated via SHELXL. Conformational stability is assessed using crystallographic data and compared to related derivatives (e.g., pyridine-4-carboxamide analogs) .

How do computational tools aid in modeling the compound’s conformation and intermolecular interactions?

Advanced Computational Modeling
Density Functional Theory (DFT) calculations validate crystallographic dihedral angles and hydrogen bond geometries. Software like Gaussian or ORCA simulates optimized conformations, while Mercury (CCDC) analyzes packing diagrams and π-π interactions. For dynamic behavior, molecular dynamics simulations in solvents (e.g., chloroform) predict solubility and aggregation trends .

What strategies are employed to characterize pharmacological activity in benzothiophene derivatives?

Advanced Bioactivity Assessment
Derivatives are screened for biological activity (e.g., HIV-1 RNase H inhibition) via enzyme inhibition assays (IC50 determination) and cytotoxicity testing on cell lines. Structural analogs with methoxy or halogen substituents show enhanced activity, suggesting structure-activity relationship (SAR) studies. NMR (e.g., 1H, 13C) and mass spectrometry confirm compound identity prior to bioassays .

How can spectroscopic methods confirm the compound’s structural integrity?

Basic Spectroscopic Characterization
1H NMR (DMSO-d6) identifies key signals: ethyl ester protons (δ 1.25 ppm, triplet), cyclohexane methylenes (δ 1.60–2.70 ppm), and aromatic protons (δ 7.05–7.45 ppm). IR spectroscopy confirms carbonyl stretches (C=O at ~1700 cm⁻¹) and N–H bonds (~3300 cm⁻¹). Mass spectrometry (ESI-MS) validates molecular weight (e.g., m/z 385.4 for C20H23NO4S) .

What are the challenges in synthesizing metal complexes with this compound, and how are they addressed?

Advanced Coordination Chemistry
Schiff base derivatives act as ligands for Ni(II) or Cd(II) complexes. Synthesis involves refluxing the ligand with metal salts (e.g., NiCl2·6H2O) in ethanol. Characterization includes UV-Vis (d-d transitions), cyclic voltammetry for redox behavior, and single-crystal XRD to confirm octahedral geometry. Challenges like ligand hydrolysis are mitigated by anhydrous conditions .

How does solvent choice influence crystallization outcomes for this compound?

Intermediate Crystallography
Ethanol yields high-quality single crystals due to moderate polarity and slow evaporation. Chloroform or DMSO may induce disorder by trapping solvent molecules. Mixed solvents (e.g., Et2O/cyclohexane) optimize crystal size and reduce twinning, as seen in derivatives .

What comparative structural analyses differentiate this compound from its analogs?

Advanced Structural Comparisons
Key differences include dihedral angles (e.g., 7.1° in pyridine-4-carboxamide vs. 8.13° in the title compound) and hydrogen bonding patterns. Disorder in the ethyl ester group (e.g., terminal C atoms) is compared to propionyl or acetyl analogs using R.M.S. deviations (<0.02 Å) .

How are supramolecular interactions analyzed in the crystal lattice?

Advanced Supramolecular Analysis
C–H···O hydrogen bonds form inversion dimers (R₂²(16) loops), analyzed via Mercury. Graph set notation (e.g., S(6)) classifies hydrogen bond motifs. Hirshfeld surface analysis quantifies contact contributions (e.g., H···O vs. H···H interactions) .

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